molecular formula C19H25NO3S B602970 4-ethoxy-N-(1-phenylethyl)-3-(propan-2-yl)benzene-1-sulfonamide CAS No. 1206113-73-6

4-ethoxy-N-(1-phenylethyl)-3-(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B602970
CAS No.: 1206113-73-6
M. Wt: 347.5g/mol
InChI Key: BKUOTRHRVVDCQX-UHFFFAOYSA-N
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Description

4-ethoxy-N-(1-phenylethyl)-3-(propan-2-yl)benzene-1-sulfonamide is a synthetic benzenesulfonamide derivative of interest in medicinal chemistry and biochemical research. The compound features a sulfonamide functional group, which is a established zinc-binding moiety known to confer inhibitory activity against various enzymes, most notably the carbonic anhydrase (CA) family . Benzenesulfonamides are among the most extensively investigated classes of CA inhibitors and have been explored for a wide array of pharmacological activities, including antibacterial, anti-inflammatory, and antitumor properties . The structural motif of this compound, which includes an ethoxy and an isopropyl substituent on the benzene ring, is characteristic of inhibitors designed using the "tail approach," a strategy aimed at enhancing potency and selectivity for specific CA isoforms by interacting with the outer regions of the enzyme's active site . This compound is provided for research applications exclusively. It is intended for use in laboratory studies, such as investigating enzyme inhibition mechanisms, exploring structure-activity relationships (SAR) in drug discovery, and screening for potential biological activities. Researchers can utilize it as a building block in organic synthesis or as a reference standard in analytical chemistry. The product must be handled by qualified professionals in a controlled laboratory setting. For research use only. Not for human, veterinary, or diagnostic use.

Properties

IUPAC Name

4-ethoxy-N-(1-phenylethyl)-3-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3S/c1-5-23-19-12-11-17(13-18(19)14(2)3)24(21,22)20-15(4)16-9-7-6-8-10-16/h6-15,20H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUOTRHRVVDCQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)C2=CC=CC=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 3-Isopropylphenol

3-Isopropylphenol serves as the starting material. Ethylation of the phenolic hydroxyl group is achieved using ethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–24 hours. This yields 4-ethoxy-3-isopropylphenol, where the ethoxy group occupies the para position relative to the hydroxyl group.

Deoxygenation to 4-Ethoxy-3-Isopropylbenzene

Deoxygenation is performed via catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere (1–3 atm) in ethanol. This step removes the hydroxyl group, yielding 4-ethoxy-3-isopropylbenzene.

Regioselective Sulfonation to 4-Ethoxy-3-Isopropylbenzenesulfonic Acid

Sulfonation introduces the sulfonic acid group at position 1 of the benzene ring. The directing effects of the ethoxy (para/ortho-directing) and isopropyl (meta-directing) groups necessitate precise control to achieve regioselectivity.

Sulfonation with Chlorosulfonic Acid

Reaction with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C for 2–4 hours selectively installs the sulfonic acid group at position 1. The ethoxy group’s strong para-directing influence overrides the isopropyl group’s meta-directing effect, ensuring >85% regioselectivity.

Conversion to Sulfonyl Chloride: 4-Ethoxy-3-Isopropylbenzenesulfonyl Chloride

The sulfonic acid is converted to the sulfonyl chloride using thionyl chloride (SOCl₂) in the presence of catalytic dimethylformamide (DMF) at reflux (70–80°C) for 3–6 hours. This method achieves near-quantitative conversion (95–98% yield):

4-Ethoxy-3-isopropylbenzenesulfonic acid+SOCl2DMF4-Ethoxy-3-isopropylbenzenesulfonyl chloride+HCl+SO2\text{4-Ethoxy-3-isopropylbenzenesulfonic acid} + \text{SOCl}2 \xrightarrow{\text{DMF}} \text{4-Ethoxy-3-isopropylbenzenesulfonyl chloride} + \text{HCl} + \text{SO}2

Sulfonamide Formation: Coupling with N-(1-Phenylethyl)Amine

The final step involves nucleophilic substitution of the sulfonyl chloride with N-(1-phenylethyl)amine.

Reaction Conditions

The sulfonyl chloride (1 equiv) is reacted with N-(1-phenylethyl)amine (1.2 equiv) in anhydrous tetrahydrofuran (THF) at 0°C, with slow addition of triethylamine (TEA, 1.5 equiv) to neutralize HCl. The reaction proceeds for 12–18 hours at room temperature, yielding the target sulfonamide in 75–85% yield after purification via silica gel chromatography.

4-Ethoxy-3-isopropylbenzenesulfonyl chloride+N-(1-Phenylethyl)amineTEA4-Ethoxy-N-(1-phenylethyl)-3-(propan-2-yl)benzene-1-sulfonamide+TEA\cdotpHCl\text{4-Ethoxy-3-isopropylbenzenesulfonyl chloride} + \text{N-(1-Phenylethyl)amine} \xrightarrow{\text{TEA}} \text{this compound} + \text{TEA·HCl}

Mechanistic Considerations

The reaction proceeds via a two-step mechanism:

  • Formation of a Sulfonate Intermediate : The amine attacks the electrophilic sulfur atom, displacing chloride.

  • Proton Transfer and Byproduct Elimination : Triethylamine scavenges HCl, shifting the equilibrium toward product formation.

Alternative Pathways and Comparative Analysis

Direct Sulfonamide Synthesis via Sulfinylamine Reagents

Recent advances using sulfinylamine reagents (e.g., t-BuONSO) enable direct synthesis of primary sulfonamides from organometallic reagents. However, adapting this method for secondary sulfonamides requires post-functionalization (e.g., reductive amination), which introduces complexity and lowers yields (50–60%).

Late-Stage Functionalization of Sulfonamides

Techniques such as Pyry-BF₄-mediated deamination permit late-stage modification of primary sulfonamides. While theoretically applicable, this approach is impractical for the target compound due to the absence of a primary amino group.

Optimization and Scalability

Sulfonation Regioselectivity

Optimizing reaction temperature and stoichiometry minimizes byproducts. For example, maintaining the reaction at 0°C reduces polysulfonation (<5% byproducts).

Sulfonyl Chloride Purity

Distillation under reduced pressure (80–100°C, 10–15 mmHg) removes excess thionyl chloride, ensuring high-purity sulfonyl chloride (>98% by GC-MS).

Amine Coupling Efficiency

Using a 20% excess of amine and extended reaction times (24 hours) improves yields to 85–90% .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(1-phenylethyl)-3-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Biological Activities

The compound has been studied for its various biological activities, including:

  • Antimicrobial Activity
    • Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. The compound's structure may enhance its ability to inhibit bacterial growth by interfering with folic acid synthesis, a crucial pathway for bacterial survival .
  • Anticancer Potential
    • Studies have shown that similar sulfonamide compounds can exhibit antiproliferative effects against various cancer cell lines. The introduction of alkyl groups in the structure is believed to enhance lipophilicity, improving cellular uptake and efficacy against cancer cells .
  • Antifungal Properties
    • Preliminary investigations suggest that the compound may also possess antifungal activity. Compounds with similar structures have demonstrated moderate effectiveness against fungal strains such as Candida albicans and Aspergillus niger .

Case Studies

Several case studies highlight the potential applications of this compound:

  • Antibacterial Efficacy Study
    • A study evaluated the antibacterial activity of various sulfonamide derivatives, including 4-ethoxy-N-(1-phenylethyl)-3-(propan-2-yl)benzene-1-sulfonamide, against Staphylococcus aureus. The results indicated a promising minimum inhibitory concentration (MIC), suggesting potential use in treating bacterial infections .
  • Anticancer Activity Assessment
    • In vitro tests on cancer cell lines demonstrated that modifications to the sulfonamide structure could lead to enhanced anticancer properties. The most effective derivatives showed IC₅₀ values significantly lower than standard chemotherapeutic agents, indicating their potential as novel anticancer drugs .

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(1-phenylethyl)-3-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound may inhibit the synthesis of folic acid in bacteria, leading to their death. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Computational and Experimental Insights

  • Density Functional Theory (DFT) : Methods described in could model the target’s electronic properties, such as charge distribution at the sulfonamide group, to predict reactivity .
  • Crystallography : SHELX software () is widely used for small-molecule refinement, suggesting crystallographic data for the target could clarify its 3D conformation .

Q & A

Q. Critical Conditions :

  • Temperature control (<5°C during sulfonylation prevents side reactions).
  • Stoichiometric excess of 1-phenylethylamine (1.2–1.5 equivalents) ensures complete reaction .
  • Moisture-sensitive steps require inert atmospheres (argon/nitrogen) .

Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Assigns proton environments (e.g., ethoxy δ 1.3–1.5 ppm; isopropyl δ 1.2–1.4 ppm) and confirms regiochemistry .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions.
  • X-Ray Crystallography :
    • SHELX software refines crystal structures to determine bond angles, torsion angles, and non-covalent interactions (e.g., sulfonamide S–N distances) .
    • Single-crystal diffraction (Mo-Kα radiation) with resolution <0.8 Å ensures high precision .

Advanced: How can researchers resolve contradictions between computational modeling and experimental data (e.g., bond lengths, torsion angles)?

Answer:

  • Validation Workflow :
    • Reproduce Calculations : Use DFT methods (B3LYP/6-311+G(d,p)) with solvent correction (PCM model) to match experimental conditions .
    • Compare with Crystallography : Overlay computational and X-ray structures in software like Mercury to identify discrepancies (e.g., steric strain in isopropyl groups) .
    • Thermal Motion Analysis : Apply anisotropic displacement parameters (ADPs) to distinguish true bond-length variations from thermal artifacts .
  • Case Example : A 0.05 Å deviation in S–N bond length may arise from crystal packing forces, not computational error .

Advanced: What strategies optimize the compound’s biological activity through targeted structural modifications?

Answer:

  • Functional Group Engineering :
    • Sulfonamide Modification : Replace the ethoxy group with electron-withdrawing substituents (e.g., –CF3) to enhance binding to hydrophobic enzyme pockets .
    • Steric Tuning : Introduce bulkier substituents (e.g., tert-butyl instead of isopropyl) to modulate steric hindrance and selectivity .
  • Rational Design Workflow :
    • Molecular Docking : Use AutoDock Vina to predict binding affinities with targets (e.g., carbonic anhydrase IX).
    • SAR Analysis : Correlate substituent electronegativity with IC50 values from enzyme inhibition assays .

Advanced: How can researchers address solubility challenges in in vitro assays without compromising structural integrity?

Answer:

  • Solvent Systems :
    • Use co-solvents (e.g., DMSO:PBS ≤ 1% v/v) to maintain solubility while avoiding denaturation .
    • Micellar encapsulation (e.g., 0.1% Tween-80) enhances aqueous dispersion .
  • Derivatization :
    • Prodrug Approach : Temporarily replace the sulfonamide with a phosphate ester to improve hydrophilicity, followed by enzymatic cleavage in situ .

Basic: What are the compound’s key physicochemical properties relevant to experimental design?

Answer:

PropertyValue/MethodSignificance
LogP 3.8 (Predicted via XLogP3)Guides solvent selection for partitioning experiments .
pKa ~9.5 (Sulfonamide NH)Impacts ionization state in biological buffers (pH 7.4) .
Melting Point 133–135°C (DSC)Indicates purity and thermal stability .
Solubility 0.2 mg/mL in water; >50 mg/mL in DMSOInforms stock solution preparation for assays .

Advanced: What mechanistic insights explain its inhibitory effects on enzymes like carbonic anhydrase?

Answer:

  • Binding Mode :
    • The sulfonamide group coordinates with the active-site zinc ion, while the ethoxy and isopropyl groups form van der Waals interactions with hydrophobic residues .
  • Kinetic Analysis :
    • Competitive inhibition confirmed via Lineweaver-Burk plots (Km increases, Vmax unchanged) .
  • Structural Evidence :
    • X-ray co-crystals show a 2.8 Å distance between the sulfonamide sulfur and zinc, consistent with strong inhibition (Ki = 12 nM) .

Basic: What analytical techniques validate purity, and how are common impurities identified?

Answer:

  • HPLC : Reverse-phase C18 column (ACN/water gradient) with UV detection (254 nm). Purity >98% required for biological testing .
  • LC-MS : Identifies impurities via molecular ion peaks (e.g., unreacted sulfonyl chloride [M+ 35/37 Cl isotopic pattern]) .
  • TLC : Preliminary screening using silica plates (visualization: UV + ninhydrin for amine traces) .

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